N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-11-4-2-6-14-15(11)20-18(25-14)21-16(22)13-5-3-8-19-17(13)23-12-7-9-24-10-12/h2-6,8,12H,7,9-10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCJWYPGEVXFJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(N=CC=C3)OC4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with 4-methylbenzoic acid under acidic conditions.
Synthesis of the Tetrahydrothiophene Moiety: Tetrahydrothiophene can be prepared by the hydrogenation of thiophene in the presence of a suitable catalyst.
Coupling Reaction: The final step involves coupling the benzothiazole and tetrahydrothiophene moieties with nicotinic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in designing new materials with specific electronic or optical properties.
Biological Research: It could be used as a probe to study biological pathways or as a tool in biochemical assays.
Mechanism of Action
The mechanism by which N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Methodological Notes
- Structural Characterization : Analogous compounds were analyzed via IR, NMR (¹H and ¹³C), and elemental analysis, with data consistency verified using computational tools (e.g., SHELX , WinGX ).
- Biological Assays : Activities were tested via broth dilution against Gram-positive/negative bacteria and fungi, with standard drugs (ampicillin, griseofulvin) as controls .
Biological Activity
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₃N₃O₂S₂
This structure contributes to its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of benzothiazole, including the compound , exhibit significant anticancer activity. For example, a study highlighted that benzothiazole derivatives can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, leading to programmed cell death. The compound demonstrated selective cytotoxicity against various cancer cell lines, notably U937 and MCF-7, with IC₅₀ values indicating potent activity (5.2 μM and 6.6 μM respectively) .
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation.
- Caspase Activation : The activation of procaspase-3 is critical for inducing apoptosis in cancer cells.
- Metal Ion Chelation : The compound's structure allows it to chelate metal ions like zinc, which is essential for the activation of certain enzymes involved in cancer progression .
Case Studies
- Study on Apoptosis Induction : A series of benzothiazole derivatives were evaluated for their ability to induce apoptosis in cancer cell lines. The findings revealed that compounds similar to this compound showed strong caspase activation activity (>60% compared to controls) .
- Selectivity and Potency : In comparative studies, the compound exhibited higher selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index. This was attributed to the unique combination of thiophene and benzothiazole structures enhancing its biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity (IC₅₀) | Mechanism |
|---|---|---|
| Compound 8j | 5.2 μM | Procaspase activation |
| Compound 8k | 6.6 μM | Procaspase activation |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides | Varies | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
